molecular formula C17H17ClN6S B11051331 3-(4-chlorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-chlorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11051331
M. Wt: 372.9 g/mol
InChI Key: LGWNNZNCUBLECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid hydrazide to form an intermediate. This intermediate is then cyclized with thiocarbonyl diimidazole to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolothiadiazole derivatives.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

3-(4-chlorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzyl)-6-[1-methyl-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(4-chlorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 3-(4-chlorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H17ClN6S

Molecular Weight

372.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-(2-methyl-5-propan-2-ylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H17ClN6S/c1-10(2)13-9-14(23(3)21-13)16-22-24-15(19-20-17(24)25-16)8-11-4-6-12(18)7-5-11/h4-7,9-10H,8H2,1-3H3

InChI Key

LGWNNZNCUBLECQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.